2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
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Overview
Description
2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dichlorophenyl group, and a tetrahydro-2-furanylmethyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor.
Introduction of the dichlorophenyl group: This step may involve a substitution reaction where the dichlorophenyl group is introduced to the acrylamide backbone.
Attachment of the tetrahydro-2-furanylmethyl group: This can be done through a nucleophilic substitution reaction where the tetrahydro-2-furanylmethyl group is attached to the nitrogen atom of the acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyano or dichlorophenyl groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(2,6-dichlorophenyl)acrylamide: Lacks the tetrahydro-2-furanylmethyl group.
3-(2,6-Dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide: Lacks the cyano group.
2-Cyano-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide: Lacks the dichlorophenyl group.
Uniqueness
The presence of all three functional groups (cyano, dichlorophenyl, and tetrahydro-2-furanylmethyl) in 2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C15H14Cl2N2O2 |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-4-1-5-14(17)12(13)7-10(8-18)15(20)19-9-11-3-2-6-21-11/h1,4-5,7,11H,2-3,6,9H2,(H,19,20)/b10-7+ |
InChI Key |
BMHYIADXJNWULH-JXMROGBWSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Origin of Product |
United States |
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